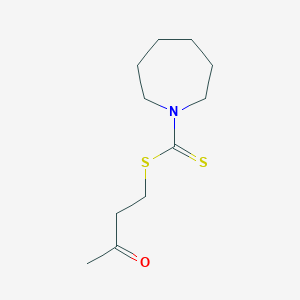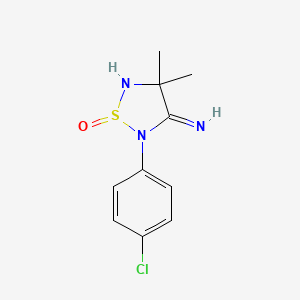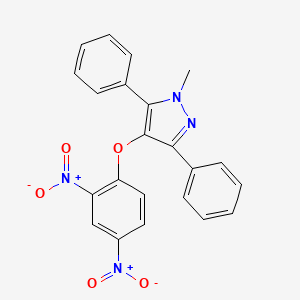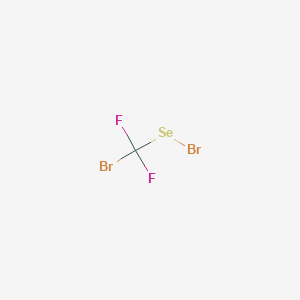
Bromo(difluoro)methaneselenenyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(difluoro)methaneselenenyl bromide: is an organoselenium compound characterized by the presence of bromine, fluorine, and selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo(difluoro)methaneselenenyl bromide typically involves the reaction of difluoromethyl selenide with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
CF2HSe+Br2→BrCF2SeBr
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bromo(difluoro)methaneselenenyl bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state selenium species.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state selenium compounds.
Reduction: Lower oxidation state selenium species.
Substitution: Compounds where bromine atoms are replaced by other functional groups.
Scientific Research Applications
Bromo(difluoro)methaneselenenyl bromide has several applications in scientific research, including:
Medicine: Investigated for its potential use in the development of selenium-based pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bromo(difluoro)methaneselenenyl bromide involves the interaction of its selenium center with various molecular targets. The selenium atom can participate in redox reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The molecular pathways involved include the formation of selenoethers, selenoxides, and other selenium-containing intermediates.
Comparison with Similar Compounds
- Bromo(difluoro)methaneselenenyl chloride
- Bromo(difluoro)methaneselenenyl iodide
- Difluoromethyl selenide
Comparison: Bromo(difluoro)methaneselenenyl bromide is unique due to the presence of both bromine and selenium atoms, which impart distinct reactivity and properties compared to similar compounds. The presence of fluorine atoms further enhances its chemical stability and reactivity, making it a valuable reagent in various synthetic applications.
Properties
CAS No. |
62247-72-7 |
|---|---|
Molecular Formula |
CBr2F2Se |
Molecular Weight |
288.79 g/mol |
IUPAC Name |
[bromo(difluoro)methyl] selenohypobromite |
InChI |
InChI=1S/CBr2F2Se/c2-1(4,5)6-3 |
InChI Key |
FHZQCCSUWQQFOO-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)([Se]Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


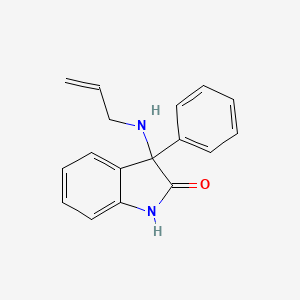
![Ethyl [(1S,2R)-4-oxo-2-(2-oxopropyl)cyclopentyl]acetate](/img/structure/B14544212.png)
![1-Methyl-3-[3-(4-methylphenyl)but-1-en-1-yl]benzene](/img/structure/B14544216.png)
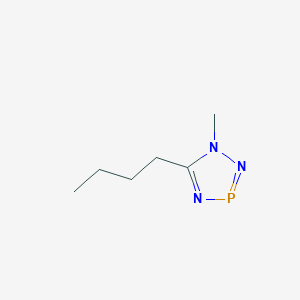
![Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate](/img/structure/B14544221.png)
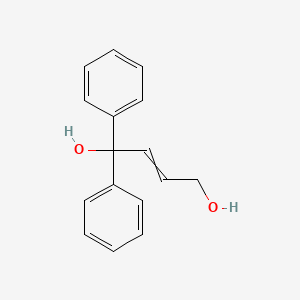
![7-[2-Oxo-5-(3-oxo-4-phenylpent-1-EN-1-YL)cyclopentyl]hept-5-enoic acid](/img/structure/B14544233.png)
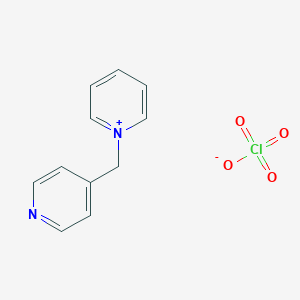
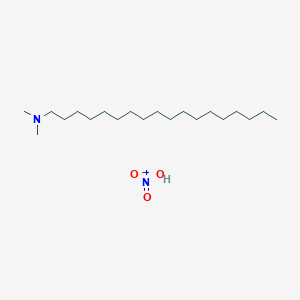
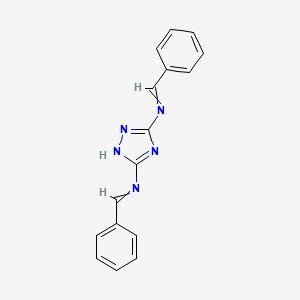
![1-Hexanol, 6-[(1,1-dimethylethyl)sulfinyl]-](/img/structure/B14544247.png)
